molecular formula C19H23NO3 B1228267 alpha-Codeimethine CAS No. 23950-06-3

alpha-Codeimethine

Cat. No. B1228267
CAS RN: 23950-06-3
M. Wt: 313.4 g/mol
InChI Key: ZOCTZZQDDXGIRB-WXRFYESLSA-N
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Description

Synthesis Analysis

Alpha-Codeimethine is derived semi-synthetically by O3-methylation of morphine using trimethylphenylammonium hydroxide . Recently, a process for the methylation of morphine, using trimethylphenylammonium chloride and potassium carbonate in toluene, was developed to obtain codeine in approximately 99% yield .


Molecular Structure Analysis

The molecular formula of alpha-Codeimethine is C19H23NO3 . The alpha-Codeimethine molecule contains a total of 49 bonds. There are 26 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 3 nine-membered rings, 2 ten-membered rings, 2 eleven-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 2 ethers (aromatic) .


Chemical Reactions Analysis

Upon treatment with alkali, alpha-Codeimethine isomerizes to beta-Codeimethine. The double bond in the former, and hence in codeine or morphine, must be at C7, C8—isomerizable to C8, C14. The OH being at C6, the double bond at C6, C7 would make it an enol, tautomerizing to the ketone .


Physical And Chemical Properties Analysis

The alpha-Codeimethine molecule contains a total of 46 atoms. There are 23 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . A chemical formula of alpha-Codeimethine can therefore be written as: C19H23NO3 .

Scientific Research Applications

Applications in Science Education Research

  • Alpha-Codeimethine is involved in the use of Cronbach's alpha, a statistic essential for validating tests and scales in scientific research. Cronbach’s alpha is a measure of reliability often used in science education studies (Taber, 2018).

Application in Statistical Analysis

  • The coefficient alpha, such as Cronbach's alpha, has a profound impact on research involving test construction and use across various disciplines, including science education, psychology, sociology, and medicine (Cortina, 1993).

Microbial Community Analysis

  • In microbiology, alpha-Codeimethine is relevant for understanding microbial community composition and diversity. For instance, 16S rRNA gene amplicon sequencing on the Illumina platform assesses microbial diversity, providing insights into alpha and beta diversity in microbial communities (Sinclair et al., 2014).

Genetic Testing Research

  • Alpha-Codeimethine is relevant in genetic testing, such as in studies on α1-antitrypsin deficiency. These studies explore the risks, benefits, and psychological impacts of genetic testing, contributing significantly to the field of genetics and personalized medicine (Strange et al., 2004).

Bioinformatics and Protein Structure Analysis

  • In bioinformatics, alpha-Codeimethine helps in understanding protein structures, such as the alpha helix, which is crucial in determining how sequences form helices. This understanding is key in the analysis of protein structure and function (Presta & Rose, 1988).

Therapeutic Applications in Medicine

  • Alpha-particles, like alpha-Codeimethine, are studied for their potential in targeted therapy. Their ability to cause irreparable double-stranded DNA breaks makes them a promising option for treating various diseases, highlighting their significance in medical research (Sgouros, 2008).

Wound Healing and Medical Research

  • In medical research, compounds like alpha-carboxy terminus 1 (αCT1) derived from alpha-Codeimethine are studied for their role in wound healing, particularly in conditions like diabetes. These studies contribute to our understanding of tissue regeneration and healing processes (Moore et al., 2014).

Mechanism of Action

The precise mechanism of action of alpha-Codeimethine on the skin is not fully elucidated. An important epidermal effect is the increase of the water holding capacity due to alpha-Codeimethine application along with an increase of skin hydration and skin turgor .

properties

IUPAC Name

(1R,2S,5R,14S)-14-[2-(dimethylamino)ethyl]-11-methoxy-15-oxatetracyclo[10.2.1.05,14.08,13]pentadeca-3,6,8(13),9,11-pentaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20(2)11-10-19-13-6-4-12-5-9-15(22-3)17(16(12)19)23-18(19)14(21)8-7-13/h4-9,13-14,18,21H,10-11H2,1-3H3/t13-,14+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCTZZQDDXGIRB-WXRFYESLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC12C3C=CC(C1OC4=C(C=CC(=C24)C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@]12[C@H]3C=C[C@@H]([C@@H]1OC4=C(C=CC(=C24)C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946773
Record name 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Codeimethine

CAS RN

23950-06-3
Record name alpha-Codeimethine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9b-[2-(Dimethylamino)ethyl]-5-methoxy-3,3a,9a,9b-tetrahydrophenanthro[4,5-bcd]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the presence of α-codeimethine monitored during the assay of semi-synthetic codeine base?

A1: α-Codeimethine is a potential by-product impurity that can arise during the semi-synthetic production of codeine base []. Monitoring its presence is crucial for quality control purposes. The presence of impurities like α-codeimethine, even in trace amounts, can impact the quality, safety, and efficacy of the final pharmaceutical product. The research paper by Singh et al. [] describes a high-performance liquid chromatography (HPLC) method specifically designed to simultaneously quantify codeine and detect impurities like α-codeimethine and O6-codeine methyl ether. This method enables manufacturers to ensure the purity of the codeine base and the quality of the final product.

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